2-methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.14230712 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic compound belonging to the dihydropyrimidinone class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the methoxyethyl and phenylvinyl substituents, contribute to its solubility and biological profile.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O4, with a molecular weight of approximately 316.35 g/mol. It is characterized by a pyrimidine ring that is integral to its biological activity.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C17H20N2O4 |
Molecular Weight | 316.35 g/mol |
Functional Groups | Methoxyethyl group, phenylvinyl group |
Pyrimidine Derivative | Dihydropyrimidinone |
Synthesis
The synthesis of this compound is primarily achieved through the Biginelli reaction , a well-established one-pot multi-component condensation involving an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This method is favored for its efficiency and high yield in producing pyrimidine derivatives.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds in the tetrahydropyrimidine class exhibit significant antibacterial properties. The presence of the phenylvinyl group may enhance interactions with bacterial targets.
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer activity by inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Similar compounds have demonstrated neuroprotective properties by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells. The potential for this compound to act on similar pathways warrants further investigation.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve interactions with various molecular targets associated with inflammation and cancer pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 6-Methyl-2-Oxo-4-(Phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate | C14H16N2O3 | Lacks methoxyethyl group; different pharmacological profile |
Methyl 6-Methyl-2-Oxo-4-(Phenyl)-1,2,3,4-Tetrahydropyrimidine | C13H14N2O3 | Methyl instead of ethyl; altered activity |
6-Methyl-2-Thioxo-4-(Phenyl)-1,2,3,4-Tetrahydropyrimidine | C13H14N2OS | Contains sulfur; different reactivity |
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Antibacterial Studies : A study evaluated the antibacterial efficacy of several tetrahydropyrimidines against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli.
- Neuroprotective Research : In vitro studies demonstrated that compounds like this compound could reduce neuronal cell death induced by oxidative stress.
- Anticancer Investigations : Preliminary results from cell line studies suggest that this compound may inhibit proliferation in various cancer cell lines through modulation of apoptosis-related pathways.
Properties
IUPAC Name |
2-methoxyethyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-15(16(20)23-11-10-22-2)14(19-17(21)18-12)9-8-13-6-4-3-5-7-13/h3-9,14H,10-11H2,1-2H3,(H2,18,19,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWIEGTYVTFBG-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.